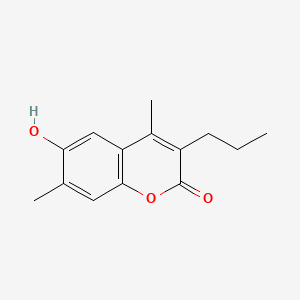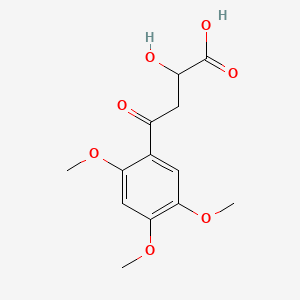
4-(2,4,5-Trimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4,5-Trimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid is an organic compound with the molecular formula C13H16O6 It is characterized by the presence of a trimethoxyphenyl group attached to a butanoic acid backbone, which includes both a keto and a hydroxy functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,5-Trimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid typically involves the reaction of 2,4,5-trimethoxybenzaldehyde with a suitable β-keto ester under acidic or basic conditions. The reaction proceeds through a series of steps, including aldol condensation, followed by hydrolysis and decarboxylation to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize the reaction efficiency. The use of catalysts and automated control systems can further enhance the production process, ensuring consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,4,5-Trimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.
Reduction: The keto group can be reduced to form an alcohol.
Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-(2,4,5-Trimethoxyphenyl)-4-oxo-2-ketobutanoic acid.
Reduction: Formation of 4-(2,4,5-Trimethoxyphenyl)-4-hydroxybutanoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-(2,4,5-Trimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(2,4,5-Trimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects such as anti-cancer activity by inhibiting tubulin polymerization or anti-inflammatory effects by modulating cytokine production.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2,4,5-Trimethoxyphenyl)-4-oxobutyric acid: Similar structure but lacks the hydroxy group.
3,4,5-Trimethoxyphenylacetic acid: Contains a similar trimethoxyphenyl group but with a different backbone.
2,4,5-Trimethoxycinnamic acid: Features a trimethoxyphenyl group with a cinnamic acid backbone.
Uniqueness
4-(2,4,5-Trimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid is unique due to the presence of both keto and hydroxy functional groups on the butanoic acid backbone, which can influence its reactivity and biological activity. The combination of these functional groups with the trimethoxyphenyl moiety provides a versatile scaffold for the development of new compounds with potential therapeutic applications.
Propriétés
Numéro CAS |
84386-08-3 |
|---|---|
Formule moléculaire |
C13H16O7 |
Poids moléculaire |
284.26 g/mol |
Nom IUPAC |
2-hydroxy-4-oxo-4-(2,4,5-trimethoxyphenyl)butanoic acid |
InChI |
InChI=1S/C13H16O7/c1-18-10-6-12(20-3)11(19-2)4-7(10)8(14)5-9(15)13(16)17/h4,6,9,15H,5H2,1-3H3,(H,16,17) |
Clé InChI |
OBONXZUSAFUWST-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1C(=O)CC(C(=O)O)O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


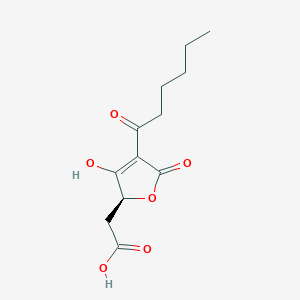
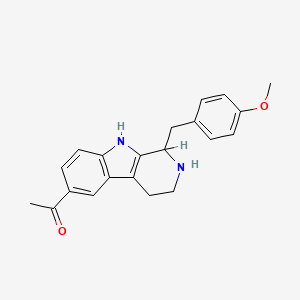
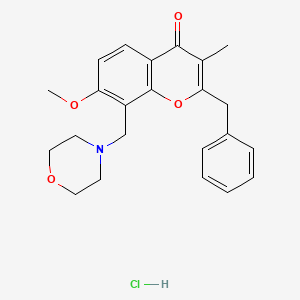
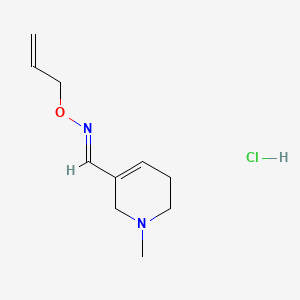
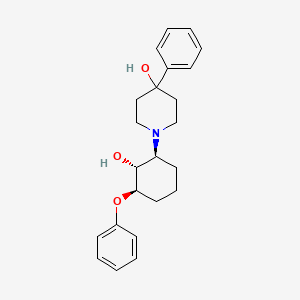
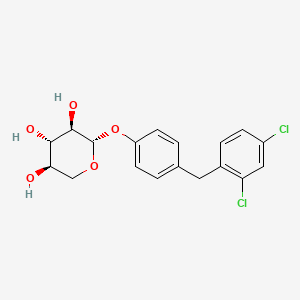
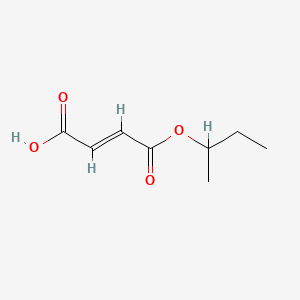
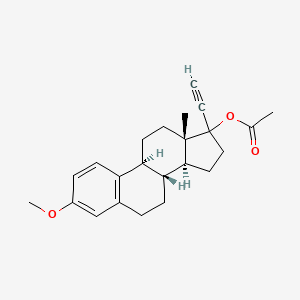
![3-[5-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]pentylamino]propyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12740759.png)
